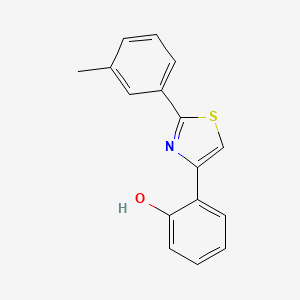
2-(3-Tolyl)-4-(2-hydroxyphenyl)thiazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(3-Tolyl)-4-(2-hydroxyphenyl)thiazole is an organic compound belonging to the thiazole family Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring This particular compound is characterized by the presence of a tolyl group at the 2-position and a hydroxyphenyl group at the 4-position of the thiazole ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Tolyl)-4-(2-hydroxyphenyl)thiazole typically involves the cyclization of appropriate precursors. One common method is the Hantzsch thiazole synthesis, which involves the condensation of a thioamide with an α-haloketone. For this compound, the specific reactants would be 3-tolylthioamide and 2-hydroxyacetophenone. The reaction is usually carried out in the presence of a base, such as sodium ethoxide, under reflux conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. Solvent recovery and recycling, as well as waste management, are critical aspects of industrial synthesis to minimize environmental impact.
Analyse Des Réactions Chimiques
Types of Reactions
2-(3-Tolyl)-4-(2-hydroxyphenyl)thiazole can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like chromium trioxide or potassium permanganate.
Reduction: The thiazole ring can be reduced under specific conditions, although this is less common.
Substitution: Electrophilic substitution reactions can occur on the aromatic rings, particularly at positions ortho and para to the existing substituents.
Common Reagents and Conditions
Oxidation: Chromium trioxide in acetic acid or potassium permanganate in aqueous solution.
Reduction: Catalytic hydrogenation using palladium on carbon.
Substitution: Electrophilic reagents such as bromine or nitric acid in the presence of a catalyst.
Major Products
Oxidation: this compound can be converted to 2-(3-Tolyl)-4-(2-quinonyl)thiazole.
Reduction: Reduced thiazole derivatives.
Substitution: Halogenated or nitrated derivatives of the original compound.
Applications De Recherche Scientifique
2-(3-Tolyl)-4-(2-hydroxyphenyl)thiazole has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of materials with specific electronic or optical properties.
Mécanisme D'action
The mechanism of action of 2-(3-Tolyl)-4-(2-hydroxyphenyl)thiazole depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The hydroxyphenyl group can form hydrogen bonds with biological molecules, while the thiazole ring can participate in π-π interactions. These interactions can influence the compound’s binding affinity and specificity.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Phenyl-4-(2-hydroxyphenyl)thiazole: Lacks the tolyl group, which may affect its biological activity and chemical reactivity.
2-(3-Tolyl)-4-phenylthiazole: Lacks the hydroxy group, which may reduce its ability to form hydrogen bonds.
2-(3-Tolyl)-4-(4-hydroxyphenyl)thiazole: The position of the hydroxy group is different, potentially altering its interactions with biological targets.
Uniqueness
2-(3-Tolyl)-4-(2-hydroxyphenyl)thiazole is unique due to the specific positioning of its substituents, which can influence its chemical reactivity and biological activity. The combination of a tolyl group and a hydroxyphenyl group on the thiazole ring provides a distinct set of properties that can be leveraged in various applications.
Propriétés
IUPAC Name |
2-[2-(3-methylphenyl)-1,3-thiazol-4-yl]phenol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13NOS/c1-11-5-4-6-12(9-11)16-17-14(10-19-16)13-7-2-3-8-15(13)18/h2-10,18H,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LJTHOBLJBTWNLF-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C2=NC(=CS2)C3=CC=CC=C3O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13NOS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


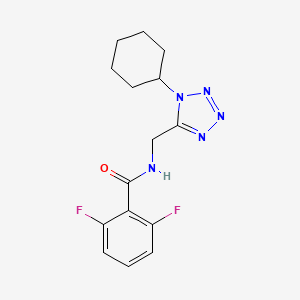

![2,4-dimethoxy-N-[3-methoxy-4-(2-oxopiperidin-1-yl)phenyl]benzamide](/img/structure/B2364353.png)
![1-[1-(2,3-dihydro-1,4-benzodioxin-6-yl)-5-oxopyrrolidin-3-yl]-3-(2-hydroxyethyl)urea](/img/structure/B2364355.png)
![3-fluoro-N-[2-(3-hydroxyquinoxalin-2-yl)phenyl]benzene-1-sulfonamide](/img/structure/B2364357.png)
![N-[2-(1,3-benzothiazol-2-yl)phenyl]-4-(dimethylamino)benzamide](/img/structure/B2364359.png)
![[2-Amino-2-(3-methylphenyl)ethyl]dimethylamine](/img/structure/B2364361.png)
![tert-butyl N-[(4-carbamoyloxan-4-yl)methyl]carbamate](/img/structure/B2364362.png)
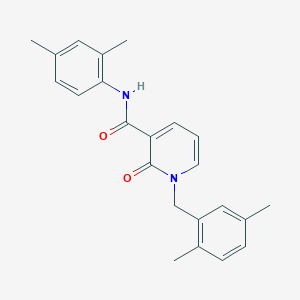
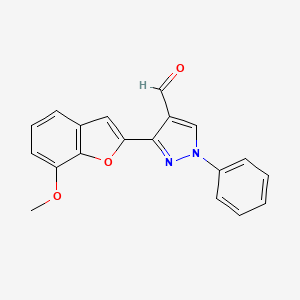
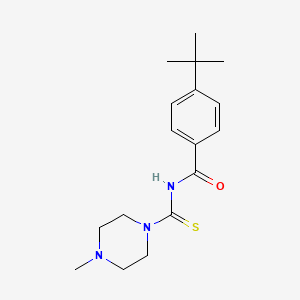
![ethyl 4-(2-((2-(mesitylamino)-2-oxoethyl)thio)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl)piperidine-1-carboxylate](/img/structure/B2364369.png)
